ZPCK

Vue d'ensemble

Description

Applications De Recherche Scientifique

Z-L-Phe-CMK has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

ZPCK, also known as Z-L-Phe chloromethyl ketone or SL-01, primarily targets the process of autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis .

Mode of Action

This compound interacts with its targets by modulating autophagic flux, a measure of the dynamic process of autophagy . Specifically, this compound inhibits the degradation of cargo inside the vacuole, a key step in the autophagy process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway . This pathway involves the engulfment of intracellular components inside double-membrane vesicles called autophagosomes and their subsequent degradation by the lysosomal machinery . This compound acts at a key step of this pathway, inhibiting the degradation of cargo inside the vacuole .

Pharmacokinetics

This compound is an oral active proagent of gemcitabine, designed for improved oral bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of autophagy. By inhibiting the degradation of cargo inside the vacuole, this compound disrupts the normal process of autophagy . This disruption can have various downstream effects, depending on the specific cellular context and the role of autophagy in that context.

Analyse Biochimique

Biochemical Properties

ZPCK plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of activity . For instance, this compound is known to inhibit the autophagy mechanism and promote cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is known to inhibit the autophagy mechanism, a process that is crucial for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse du Z-L-Phe-CMK implique la réaction de la benzyloxycarbonyl-L-phénylalanine avec la chlorométhylcétone. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) dans des conditions contrôlées afin de garantir la stabilité du produit . Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie pour obtenir un niveau de pureté élevé ≥ 98% .

Analyse Des Réactions Chimiques

Z-L-Phe-CMK subit diverses réactions chimiques, notamment des réactions de substitution et d'inhibition. Il est connu pour inhiber les protéases en formant une liaison covalente avec les résidus sérine ou cystéine du site actif de l'enzyme . Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques comme le DMF et le DMSO, et les principaux produits formés sont les complexes enzymatiques inhibés .

Applications de recherche scientifique

Z-L-Phe-CMK a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse d'inhibiteurs de la protéase du VIH .

Industrie : Il est utilisé dans la production de divers réactifs et inhibiteurs biochimiques .

Mécanisme d'action

Z-L-Phe-CMK exerce ses effets en inhibant les protéases. Il inhibe sélectivement la Mpro du SRAS-CoV par rapport à d'autres protéases telles que la calpaïne, la trypsine et la thrombine . Le composé forme une liaison covalente avec les résidus sérine ou cystéine du site actif de la protéase, bloquant ainsi son activité. Cette inhibition empêche la protéase de traiter les polyprotéines virales, ce qui est essentiel à la réplication virale .

Comparaison Avec Des Composés Similaires

Z-L-Phe-CMK est unique en son genre pour son inhibition sélective de la Mpro du SRAS-CoV. Des composés similaires comprennent :

Chlorométhylcétone de L-leucine : Utilisé comme inhibiteur de la protéase lysosomale à cystéine .

Chlorométhylcétone de Nα-tosyl-L-lysine : Un autre inhibiteur de la protéase avec une sélectivité différente .

Ces composés partagent le groupe fonctionnel chlorométhylcétone mais diffèrent par leur sélectivité et leurs applications.

Propriétés

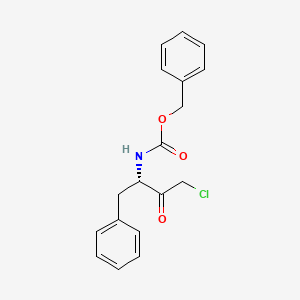

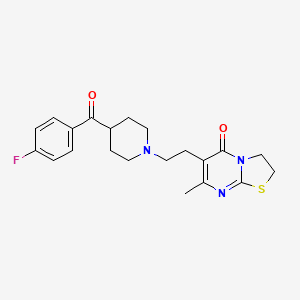

IUPAC Name |

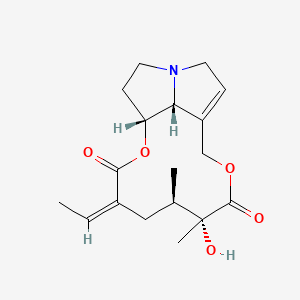

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLRJGDELITAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-98-9, 26049-94-5 | |

| Record name | Carbamic acid, benzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, benzyl ester, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26049-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: this compound treatment has been shown to:

- Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []

- Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []

- Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)